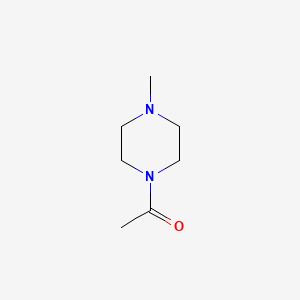

1-Acetyl-4-methylpiperazine

描述

Contextualization within Piperazine (B1678402) Derivatives in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a privileged structural motif in the field of drug discovery. nih.govrsc.orgnih.gov Its prevalence is significant, with statistical analyses identifying piperazine as the third most frequently used nitrogen-containing heterocycle in the development of pharmaceutical drugs, following only piperidine (B6355638) and pyridine. nih.govrsc.org This widespread use is attributed to the unique physicochemical properties the piperazine scaffold imparts to a molecule. The two nitrogen atoms can improve the pharmacokinetic profile of drug candidates, often leading to enhanced aqueous solubility and oral bioavailability. nih.govbohrium.com The piperazine core is a versatile anchor for chemical modification, allowing for the synthesis of diverse compounds with a broad spectrum of biological activities. bohrium.comresearchgate.net

Consequently, piperazine derivatives are integral components of numerous marketed drugs across a wide array of therapeutic areas. nih.govresearchgate.net These include antibiotics, anticancer agents, antipsychotics, antidepressants, antifungals, and antivirals. nih.govresearchgate.netresearchgate.netnih.gov For example, piperazine was a key component in second-generation antibiotic drugs and its use has continued in subsequent generations. nih.govrsc.org The ability to modify the piperazine structure allows medicinal chemists to fine-tune the pharmacological activity and properties of new chemical entities, making it a cornerstone in the development of novel therapeutic agents. bohrium.comresearchgate.net

Table 1: Examples of Therapeutic Areas for Piperazine-Based Drugs

| Therapeutic Area | Examples of Piperazine Function | Citations |

|---|---|---|

| Antimicrobial | Found in multiple generations of antibiotics. | nih.govrsc.org |

| Oncology | Used in the synthesis of anticancer agents like Imatinib. | nih.govbohrium.com |

| CNS Disorders | Forms the core of various antipsychotic and antidepressant drugs. | nih.govnih.gov |

| Antiviral | Incorporated into potent anti-HIV drugs. | nih.gov |

Significance as a Research Probe and Medicinal Chemistry Scaffold

1-Acetyl-4-methylpiperazine serves as a valuable compound in chemical and biological research, primarily as a research probe and a versatile medicinal chemistry scaffold. Its structure, featuring an N-acetyl group on one piperazine nitrogen and a methyl group on the other, provides specific physicochemical characteristics that are useful for probing biological systems and for synthetic elaboration.

As a research probe, this compound (AMP) has been notably used to study central nicotinic mechanisms. biocrick.com It is a structural analog of acetylcholine (B1216132) and functions as a nicotinic acetylcholine receptor (nAChR) agonist. biocrick.com In one study, its hydrochloride salt was found to reduce locomotor activity in rats, an effect that was blocked by the nicotinic antagonist mecamylamine, suggesting its action is mediated through nicotinic receptors. biocrick.com The study concluded that the pharmacodynamic action of AMP differs from that of nicotine (B1678760), making it a useful tool to extend the range of agonists for probing nAChR subtypes. biocrick.com

The compound's utility as a medicinal chemistry scaffold stems from its functional groups, which allow for further chemical modifications, and its specific physicochemical properties. vulcanchem.com The acetylation of one nitrogen atom significantly affects the compound's basicity. rsc.org Research into its use in Proteolysis Targeting Chimeras (PROTACs) linkers has shown that the electron-withdrawing acetyl group reduces the pKa value of the adjacent nitrogen, leading to a single measured pKa of 7.06 associated with the methylated nitrogen. rsc.orgresearchgate.net This modulation of basicity is a critical consideration in drug design, as it influences a compound's charge state at physiological pH, which in turn affects properties like solubility and cell permeability. researchgate.netresearchgate.net The N-acetylpiperazine scaffold is a component of more complex molecules, and this compound serves as a simpler analog for comparative studies to understand structure-property relationships. vulcanchem.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₇H₁₄N₂O | vulcanchem.com |

| Molecular Weight | 142.20 g/mol | vulcanchem.com |

Historical Perspective of Key Research Advancements

The history of piperazine in medicine began in the 19th century when it was first used to treat gout. nih.govrsc.org Later, molecules derived from the piperazine moiety were applied in the treatment of intestinal infections. nih.govrsc.org In the early 20th century, researchers began to synthesize a wide range of substituted piperazine molecules, uncovering their potential as important pharmacophores in many classes of drugs. nih.govrsc.org

The development of piperazine-based drugs saw significant advancements throughout the 20th century. Early clinical trials in the 1950s investigated piperazines for their antihelminthic (worm treatment) properties. wikipedia.org Subsequently, research in the 1970s explored derivatives like benzylpiperazine for potential use as antidepressants, though this was not pursued due to amphetamine-like effects. wikipedia.org This foundational work paved the way for the incorporation of the piperazine scaffold into a vast number of centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics. nih.gov

The study of simpler, functionalized piperazines like this compound represents a more recent advancement, driven by the need for precise tools to investigate complex biological systems. The characterization of this compound as a novel nicotinic agonist was detailed in a 1993 publication, highlighting its utility as a research probe to differentiate nicotinic receptor functions. biocrick.com More recently, its physicochemical properties, particularly its pKa, have been re-examined in the context of designing linkers for PROTACs, an emerging therapeutic modality. rsc.orgresearchgate.net This demonstrates the compound's enduring relevance, evolving from a simple synthetic derivative to a key tool in cutting-edge drug discovery and chemical biology.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(10)9-5-3-8(2)4-6-9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDBJKNOEWSFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902687 | |

| Record name | NoName_3236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-Acetyl-4-methylpiperazine

Traditional synthetic routes to this compound typically begin with simpler, commercially available piperazine (B1678402) precursors. These methods are well-established and scalable, though they may involve multiple discrete steps.

The most direct syntheses start from either piperazine or N-methylpiperazine. The sequence of methylation and acetylation can be interchanged, providing flexibility based on precursor availability and reaction scalability.

Route A: Methylation followed by Acetylation This pathway begins with the mono-methylation of piperazine to form N-methylpiperazine. A common industrial method for this step is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) . Catalytic processes have also been developed, for instance, using methanol (B129727) in the presence of a Cu-Ni-Mo/Al2O3 catalyst, which can achieve high conversion and selectivity under optimized conditions researchgate.net. The resulting N-methylpiperazine is a secondary amine that can be readily acetylated. The acetylation is typically accomplished by treating N-methylpiperazine with acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base to yield the final product, this compound.

Route B: Acetylation followed by Methylation Alternatively, piperazine can first be mono-acetylated to form 1-acetylpiperazine (B87704). This reaction requires careful control of stoichiometry to minimize the formation of the di-acetylated byproduct. The subsequent N-methylation of 1-acetylpiperazine at the remaining secondary amine position yields the target compound.

| Pathway | Step 1 | Intermediate | Step 2 | Final Product |

|---|---|---|---|---|

| Route A | Methylation of Piperazine | N-Methylpiperazine | Acetylation of Intermediate | This compound |

| Route B | Acetylation of Piperazine | 1-Acetylpiperazine | Methylation of Intermediate | This compound |

This compound can also be viewed as a parent compound for more complex derivatives. However, a common strategy in medicinal chemistry is to perform the final acetylation step on a more complex, pre-functionalized piperazine core. This approach is particularly useful when the piperazine moiety is attached to a larger molecular scaffold.

For example, a method for synthesizing 1-acetyl-4-(4-hydroxyphenyl)piperazine (B17747) involves the direct acetylation of 4-hydroxyphenyl piperazine dihydrobromide. In this process, acetic anhydride is added to an alcohol-water solution of the piperazine precursor in the presence of a base semanticscholar.orggoogle.comwipo.int. This strategy avoids the use of more hazardous reagents and can improve the yield and purity of the final product by minimizing by-product formation google.comwipo.int. This principle of acetylating a late-stage piperazine intermediate is a widespread tactic in the synthesis of pharmaceutical agents.

Advanced Synthetic Strategies for Functionalized Derivatives

The integration of the this compound motif into complex molecules, particularly drug candidates, often requires more sophisticated synthetic methods. These strategies focus on efficiency, selectivity, and the ability to form key bonds under mild conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for incorporating piperazine moieties into aryl and heteroaryl systems mdpi.com. Although the this compound unit itself is not directly involved in the coupling, its precursor, N-methylpiperazine, is frequently used. The N-methylpiperazine is coupled to an aromatic ring, typically through a Buchwald-Hartwig amination or a nucleophilic aromatic substitution (SNAr) reaction, and the acetyl group can be introduced in a subsequent step if not already present on a different part of the molecule mdpi.com.

More advanced strategies involve the use of the entire substituted piperazine fragment in cross-coupling reactions like the Suzuki and Stille reactions. In these cases, a piperazine derivative bearing a boronic acid (for Suzuki coupling) or a stannane (B1208499) (for Stille coupling) is reacted with an aryl halide or triflate partner researchgate.netwikipedia.orgscispace.com. This allows for the direct formation of a carbon-carbon bond, linking the piperazine-containing fragment to another part of the target molecule. These reactions are valued for their high tolerance of various functional groups, enabling their application in the late stages of a complex synthesis scispace.com.

| Reaction Type | Piperazine Precursor | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | N-Methylpiperazine | Aryl Halide/Triflate | Pd(OAc)2 / Ligand (e.g., XPhos) | Aryl-Nitrogen |

| Suzuki Coupling | Arylboronic acid with piperazine substituent | Aryl Halide/Triflate | Pd(PPh3)4 / Base | Aryl-Aryl (C-C) |

| Stille Coupling | Arylstannane with piperazine substituent | Aryl Halide/Triflate | Pd(OAc)2 / Ligand | Aryl-Aryl (C-C) |

Achieving regioselectivity is critical when synthesizing substituted piperazines. In an asymmetrical molecule like piperazine, the two nitrogen atoms can exhibit different reactivities. To synthesize a monosubstituted derivative like N-methylpiperazine from unsubstituted piperazine, reaction conditions must be carefully controlled to prevent disubstitution researchgate.net.

For more complex derivatives, protecting group strategies are often employed. One nitrogen atom of the piperazine ring can be protected with a labile group (e.g., tert-butoxycarbonyl, Boc), allowing the other nitrogen to be functionalized selectively. Following the desired transformation, the protecting group is removed to reveal the secondary amine, which can then be subjected to further reactions, such as acetylation or alkylation. This stepwise approach ensures that functional groups are introduced at the desired positions. The development of methods for the direct, regioselective C-H functionalization of heterocyclic cores represents a frontier in this field, potentially offering more atom-economical routes to complex piperazine derivatives mdpi.comnih.gov.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several green chemistry principles have been applied to the synthesis of piperazines and their derivatives unibo.itmdpi.comnih.gov. These approaches aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

A significant advancement is the development of greener acetylation methods. One such method employs a continuous-flow system where acetonitrile (B52724) serves as the acetylating agent and inexpensive, reusable alumina (B75360) is used as a catalyst nih.gov. This process avoids corrosive and hazardous reagents like acetyl chloride and acetic anhydride, operates efficiently with short residence times, and produces high yields of the N-acetylated product nih.gov.

For related piperazine compounds, catalytic hydrogenation has emerged as a safer and more environmentally friendly reduction method compared to traditional approaches. For instance, the synthesis of 1-amino-4-methylpiperazine (B1216902) from its nitroso precursor has been achieved using a paramagnetic palladium catalyst on an iron oxide support google.com. This reaction proceeds in a water and organic solvent system, and the catalyst can be easily recovered using a magnet for reuse. This method avoids the use of large quantities of zinc powder and associated metal waste streams, which are common in traditional reductions google.comgoogle.com. Such catalytic strategies represent a significant step toward more sustainable pharmaceutical production.

| Parameter | Traditional Method | Green Method nih.gov |

|---|---|---|

| Acetylating Agent | Acetic Anhydride / Acetyl Chloride | Acetonitrile |

| Catalyst | Often requires stoichiometric base | Alumina (reusable) |

| Solvent | Various organic solvents | Often used as solvent and reagent |

| Byproducts | Acidic byproducts (e.g., HCl) | Minimal |

| Safety | Uses corrosive and hazardous reagents | Uses milder, less hazardous reagents |

Mechanistic Investigations of Reaction Pathways

The acylation of amines can proceed through different mechanistic routes, primarily categorized as either a two-step (or stepwise) pathway or a concerted pathway. The specific pathway is often influenced by the reaction conditions, the nature of the amine, the acylating agent, and the presence of catalysts. Computational studies on similar cyclic amines, such as piperidine (B6355638), provide valuable insights into the likely mechanisms at play in the synthesis of this compound nih.govacs.org.

In the absence of a catalyst, the reaction can be slow due to a high energy barrier associated with the proton transfer step. The direct reaction involves the formation of a strained four-membered transition state for the proton transfer, which is energetically unfavorable nih.govacs.org.

Proton Transfer Dual Ionization Mechanisms

While the specific terminology "proton transfer dual ionization mechanism" is not commonly found in the reviewed literature for the N-acetylation of 4-methylpiperazine, the underlying concept can be understood in the context of the formation of charged intermediates during the reaction. The reaction mechanism involves the nucleophilic attack of the secondary amine (4-methylpiperazine) on the carbonyl carbon of the acetylating agent. This attack leads to the formation of a tetrahedral intermediate.

This intermediate is zwitterionic, containing both a positive charge on the nitrogen atom and a negative charge on the oxygen atom. The subsequent collapse of this intermediate to form the final amide product requires the transfer of a proton from the nitrogen to a suitable acceptor. This process can be facilitated by another molecule acting as a proton shuttle, such as a second molecule of the amine reactant, a solvent molecule, or a catalyst nih.govacs.org.

Role of Catalysis in Synthetic Transformations

Catalysis plays a pivotal role in enhancing the efficiency of the N-acetylation of amines by lowering the activation energy of the reaction. Catalysts can facilitate the reaction through several mechanisms, primarily by providing an alternative, lower-energy pathway for the proton transfer step.

General Base Catalysis: A second molecule of the amine (4-methylpiperazine) can act as a general base, accepting the proton from the nitrogen atom of the tetrahedral intermediate. This avoids the formation of a highly strained four-membered transition state nih.govacs.org.

Acid Catalysis: In some cases, acidic catalysts can be employed. An acid can protonate the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine ijcrt.org. For instance, studies have shown that vinegar, containing acetic acid, can act as an effective acid catalyst in the acetylation of amines with acetic anhydride ijcrt.org.

Bifunctional Catalysis: More sophisticated catalysts, such as hydroxamic acids, can act as bifunctional catalysts. These molecules possess both a hydrogen bond donor and an acceptor site, allowing them to facilitate the proton transfer through a more organized, lower-energy transition state, such as a seven-membered ring nih.govacs.org. Computational studies on the acylation of piperidine, a structurally similar cyclic amine, have shown that a concerted pathway involving a hydroxamic acid catalyst is significantly lower in energy compared to an uncatalyzed or water-catalyzed pathway nih.govacs.org.

The table below, based on computational studies of piperidine acetylation, illustrates the significant reduction in the activation energy barrier when a proton transfer catalyst is involved, highlighting the importance of catalysis in these transformations nih.govacs.org.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Uncatalyzed (Anhydrous) | ~25-30 |

| Water-Catalyzed | ~18-20 |

| Hydroxamic Acid-Catalyzed (Concerted) | ~11 |

The choice of catalyst and reaction conditions can, therefore, dramatically influence the reaction rate and yield in the synthesis of this compound. While direct mechanistic studies on this compound are not extensively available, the principles derived from related cyclic amine acylations provide a strong foundation for understanding its synthetic transformations.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Piperazine (B1678402) Ring Substitution on Biological Activity

The piperazine ring is a common scaffold in drug discovery, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. nih.govtandfonline.com Modifications to the substituents on the piperazine ring, particularly at the N1 and N4 positions, can dramatically alter biological activity.

For derivatives of 1-acetyl-4-methylpiperazine, the N1-acetyl and N4-methyl groups are defining features. The acetyl group at the N1 position introduces an amide functionality. This modification is significant as the acetyl group can act as a hydrogen bond acceptor and its electron-withdrawing nature affects the basicity of the adjacent nitrogen atom. nih.govrsc.org The acetyl group can also enhance metabolic stability by protecting the nitrogen from oxidative dealkylation, a common metabolic pathway for piperazine-containing drugs.

The N4-methyl group is a small, lipophilic substituent. In many SAR studies, alkylation at the N4 position with groups of varying sizes has been shown to modulate affinity for biological targets. acs.org For instance, in one study on berberine (B55584) derivatives, a 4-methylpiperazine substituent conferred excellent anticancer properties. nih.govtandfonline.com Research on combretastatin-A4 analogues revealed that introducing a methylpiperazine substituent resulted in a potent derivative with IC₅₀ values in the low micromolar range against several cancer cell lines. tandfonline.com

SAR studies on various classes of compounds have established general trends for piperazine ring substituents. In one series of anticancer agents, the order of potency was found to be phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine, highlighting the specific role of the acetyl group in modulating activity. tandfonline.com The introduction of bulky groups can also be beneficial; for example, alkylation of the piperazine N4 with larger groups has been shown to improve affinity for α1-adrenoceptors in some quinazoline (B50416) derivatives. acs.org

| Piperazine N1/N4 Substituent | General Impact on Activity/Properties | Source Citation |

|---|---|---|

| N1-Acetyl | Enhances metabolic stability; acts as H-bond acceptor; modulates basicity. | nih.govrsc.org |

| N4-Methyl | Confers lipophilicity; can enhance binding affinity and anticancer properties. | nih.govtandfonline.comacs.org |

| N-Phenyl | Often leads to high potency in anticancer studies. | tandfonline.com |

| N-Benzyl | May result in lower potency compared to acetyl or phenyl groups. | tandfonline.com |

| N-Ethoxycarbonyl | Shown to produce highly active anticancer compounds. | nih.govtandfonline.com |

Conformational Analysis and its Influence on Ligand-Target Interactions

The three-dimensional shape (conformation) of a molecule is a critical determinant of its ability to bind to a biological target. The piperazine ring typically adopts a stable chair conformation. In this arrangement, substituents at the N1 and N4 positions, such as the acetyl and methyl groups in this compound, preferentially occupy equatorial positions to minimize steric hindrance from 1,3-diaxial interactions.

The flexibility of the target protein itself is also a key factor. The process of a ligand binding to a protein can induce conformational changes in both molecules to achieve an optimal fit. nih.gov Understanding the conformational preferences of a ligand like this compound is therefore essential for predicting its binding mode and for the rational design of analogues with improved affinity. frontiersin.org The ability to accurately model the conformational space of a ligand is a cornerstone of structure-based drug design. frontiersin.org

Modulation of Protonation State and its Relevance to Biological Activity

The basicity of the piperazine nitrogens, and thus their protonation state at physiological pH (typically ~7.4), is a key physicochemical property that influences solubility, cell membrane permeability, and ligand-target interactions. The two nitrogen atoms of an unsubstituted piperazine ring give it two pKa values. However, in this compound, the situation is different.

The acetyl group at the N1 position is strongly electron-withdrawing, which significantly reduces the basicity of the adjacent nitrogen atom. nih.govrsc.org As a result, this nitrogen is generally not protonated at physiological pH. This leaves the N4 nitrogen, attached to the electron-donating methyl group, as the primary basic center of the molecule.

| Compound | Measured pKa | Predominant form at pH 7.5 | Source Citation |

|---|---|---|---|

| 1-Methylpiperazine (B117243) | ~9.0-9.1 | Protonated | nih.govresearchgate.net |

| 1,4-Dimethylpiperazine | ~8.0 | Protonated (~78%) | nih.govresearchgate.net |

| This compound | 7.06 | Neutral (~73.4%) | nih.govrsc.orgresearchgate.netsemanticscholar.org |

Comparative SAR with Related Piperazine and Piperidine (B6355638) Analogues

Comparing the biological activity of this compound derivatives with structurally related analogues provides valuable SAR insights. Key comparisons include replacing the piperazine core with other heterocycles, like piperidine, and altering the N-substituents.

Piperazine vs. Piperidine and Other Heterocycles: The piperazine ring's two nitrogen atoms are often crucial for biological activity, providing sites for hydrogen bonding and influencing the molecule's pKa and solubility. nih.govtandfonline.com In several studies, replacing the piperazine ring with a piperidine (which has only one nitrogen) or morpholine (B109124) ring has led to a significant decrease in biological activity. nih.govtandfonline.com For example, in a series of celastrol (B190767) derivatives, compounds with a piperazine moiety were more active than those with piperidine, aniline, or morpholine, suggesting that the two nitrogen atoms were favorable as hydrogen bond acceptors. nih.govtandfonline.com However, in other cases, replacing piperazine with piperidine has been tolerated or even improved properties like metabolic stability. evitachem.com This highlights that the importance of the second nitrogen is target-dependent.

Comparative N-Substituents: As discussed, the nature of the N1 and N4 substituents is paramount.

N1-Acyl Analogues: Comparing the N1-acetyl group to other acyl groups (e.g., benzoyl, pivaloyl) can fine-tune electronic properties and steric bulk, leading to different potencies. unimi.itacs.org For instance, in a series of tyrosinase inhibitors, benzoyl piperazine analogues were generally more potent than the corresponding cinnamoyl derivatives. acs.org

N4-Alkyl/Aryl Analogues: The N4-methyl group can be compared to other alkyl groups (ethyl, propyl) or replaced with aryl groups (e.g., phenyl). Arylpiperazines are a major class of CNS-active drugs, where the aryl group engages in specific interactions with the target receptor. scienceopen.com The choice between a small alkyl group like methyl and a larger, more complex group depends entirely on the topology of the target's binding pocket.

These comparative studies underscore that while this compound provides a stable and versatile scaffold, its activity is highly tunable and context-dependent, necessitating empirical testing for each biological target. acs.org

Computational Approaches in SAR Elucidation

Modern drug discovery heavily relies on computational methods to rationalize SAR and guide the design of new compounds. These in silico techniques provide insight into molecular interactions that are difficult to observe experimentally.

Molecular Docking: Molecular docking simulations are used to predict the preferred binding pose of a ligand within the active site of a target protein. vulcanchem.com For derivatives containing the this compound scaffold, docking studies can reveal key interactions. For example, simulations of 4-acetylpiperazine-2-carboxamide (B12313680) derivatives binding to the enzyme PARP-1 showed that the acetyl group forms hydrogen bonds with specific amino acid residues (Ser904 and Gly863), helping to anchor the molecule in the binding site. vulcanchem.com Such studies help explain the observed activity of a compound and predict how structural modifications might enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org By analyzing properties like lipophilicity, electronic effects, and steric parameters, QSAR can identify which molecular descriptors are most important for activity. This allows for the prediction of the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

pKa Prediction: Computational tools can also efficiently predict the pKa of molecules. nih.govresearchgate.net For piperazine-containing linkers in complex molecules, software like MoKa has been shown to reliably predict pKa values, which is crucial for designing molecules with optimal protonation states for cell permeability and target engagement at physiological pH. nih.govrsc.org These computational approaches, when used in conjunction with experimental data, accelerate the cycle of drug design, synthesis, and testing.

Biological Activities and Mechanistic Investigations

Agonistic Activity at Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

1-Acetyl-4-methylpiperazine is recognized as an agonist at nicotinic acetylcholine receptors (nAChRs), a class of receptors crucial for various neurological functions. biocrick.comtocris.com Its interaction with these receptors has been a key area of research.

Studies have shown that derivatives of this compound exhibit notable binding affinity for nAChRs. Specifically, this compound methiodide has been found to potently inhibit the binding of both [3H]-(-)-nicotine and [125I]-alpha-bungarotoxin to membranes from rat brain and skeletal muscles. nih.gov In contrast, this compound hydrochloride also inhibits nicotinic binding but is significantly less potent, by a factor of 100, than its methiodide counterpart. nih.gov

The binding affinity of related compounds has also been explored. For instance, in studies involving different cell lines, nicotine (B1678760) showed a 14-times lower affinity for nAChRs in SH-SY5Y cells compared to M10 cells, while another agonist, epibatidine, displayed similar affinities in both cell lines. biocrick.com This highlights the diverse and subtype-specific nature of ligand interactions with nAChRs.

Table 1: Comparative Ligand Binding Inhibition

| Compound | Target | Effect | Potency |

|---|---|---|---|

| This compound methiodide | [3H]-(-)-nicotine and [125I]-alpha-bungarotoxin binding in rat brain and muscle membranes | Potent inhibition | High |

| This compound HCl | Nicotinic binding in rat brain and muscle membranes | Inhibition | 100 times less potent than methiodide form |

The pharmacodynamic profile of this compound reveals a complex interaction with central nicotinic mechanisms that differs from that of nicotine. nih.gov In animal studies, this compound HCl was observed to reduce locomotor activity in experimentally naive rats, an effect that was blocked by the nicotinic antagonist mecamylamine. nih.gov However, in rats chronically treated with nicotine, this compound HCl did not consistently increase locomotor activity to the same degree as nicotine. nih.gov

Role as a Scaffold in Enzyme Inhibition Studies

The piperazine (B1678402) ring, a core component of this compound, is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of enzyme inhibitors. nih.govresearchgate.net The N-methylpiperazine moiety, in particular, is valued for its ability to engage in various hydrophobic and charge transfer interactions with enzymes and for its favorable drug-like properties. nih.gov

The piperazine scaffold is utilized in designing inhibitors that operate through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition.

Competitive Inhibition: In this mechanism, the inhibitor molecule, often structurally similar to the substrate, competes for the same active site on the enzyme. libretexts.orgresearchgate.net Increasing the substrate concentration can overcome this type of inhibition. ddugu.ac.in An example of this is seen in chalcone (B49325) derivatives containing a piperazine moiety that act as competitive inhibitors of the enzyme MAO-B. nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). medschoolcoach.com This binding alters the enzyme's conformation and reduces its catalytic efficiency, but it does not prevent the substrate from binding. libretexts.org Consequently, the maximum reaction velocity (Vmax) is lowered, while the Michaelis constant (Km) remains unchanged. libretexts.orgresearchgate.net

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. medschoolcoach.comdu.ac.in This type of inhibition is most effective at high substrate concentrations and results in a decrease in both Vmax and Km. du.ac.in

The this compound scaffold and its derivatives have been instrumental in the development of inhibitors for specific enzymes, such as Lysine Specific Demethylase 1 (LSD1). researchgate.netescholarship.org LSD1 is an epigenetic target implicated in various cancers due to its role in gene regulation. escholarship.orgtandfonline.com

Researchers have designed and synthesized hybrid molecules incorporating a piperazine or acetylpiperazine moiety that exhibit robust and specific inhibition of LSD1. escholarship.org For instance, certain 1,2,3-triazole-dithiocarbamate hybrids have shown potent inhibitory activity against LSD1. escholarship.org Similarly, chalcone derivatives have been identified as effective LSD1 inhibitors. tandfonline.com

The structural features of the piperazine ring and its substituents play a crucial role in determining the mechanism and potency of enzyme inhibition. The acetylation of one nitrogen atom in the piperazine ring, as in this compound, reduces the pKa value of the other nitrogen, influencing its protonation state at physiological pH. nih.govrsc.org This modification can be a strategic tool in drug design to modulate physicochemical properties.

In the context of LSD1 inhibitors, the N-methylpiperazine group has been introduced to enhance water solubility and target affinity. nih.gov The combination of the piperazine scaffold with other chemical moieties, such as chalcones or sulfonamides, allows for the fine-tuning of inhibitory activity against specific enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). nih.govresearchgate.net For example, studies on N-methylpiperazine chalcones have revealed that the substitution pattern on the phenyl ring significantly influences their inhibitory potency and selectivity for MAO-B over MAO-A. nih.gov

Diverse Pharmacological Profiles of this compound Derivatives

The piperazine ring, particularly when substituted, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. scienceopen.com Derivatives incorporating the this compound scaffold have been investigated for a wide range of therapeutic applications, demonstrating their versatility and potential in drug discovery.

Derivatives of this compound have shown significant promise in the context of neurological and neurodegenerative diseases. The core structure is valuable in developing therapeutic agents for conditions like depression and anxiety by modulating neurotransmitter systems.

Research has focused on several key areas:

Monoamine Oxidase (MAO) Inhibition: Thiazolylhydrazine-piperazine derivatives have been designed as selective inhibitors of MAO-A, an enzyme linked to depression. nih.gov Further studies on N-methyl-piperazine chalcones identified compounds that act as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), which are key targets in the pathology of neurodegenerative conditions such as Alzheimer's disease. mdpi.com Specifically, compounds 2k and 2n were highlighted as reversible competitive MAO-B inhibitors and effective AChE inhibitors. mdpi.com

Receptor Antagonism: Piperazine derivatives have been explored as antagonists for histamine (B1213489) H3 and sigma-1 (σ1) receptors, which are involved in complex disorders and pain pathways. acs.org The structural replacement of a piperidine (B6355638) moiety with a piperazine ring has been shown to significantly alter receptor affinity, indicating the crucial role of the piperazine core in ligand-receptor recognition. acs.org

Anti-Alzheimer's Agents: The pyrimidine (B1678525) scaffold, when combined with piperazine, has been investigated for its potential in treating Alzheimer's disease. benthamscience.com These multifunctional compounds aim to address the complex nature of the disease. benthamscience.com

The incorporation of the this compound moiety into various heterocyclic systems has yielded compounds with notable activity against a range of microbial pathogens.

Antibacterial Activity:

A series of pyrimidine-incorporated piperazine derivatives demonstrated good antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella paratyphi-A) bacteria at a concentration of 40 μg/ml. nih.govijpsonline.comnih.gov

Novel pleuromutilin (B8085454) derivatives containing a 4-methylpiperazinyl acetyl group exhibited moderate to good activity against sensitive Gram-positive pathogens. jst.go.jp

Other research involving 1,2,4-triazole (B32235) derivatives with a 4-methylpiperazin-1-yl-methyl group also reported enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

Antifungal Activity:

Pyrimidine derivatives featuring the 4-methylpiperazin-1-yl group showed significant antifungal activity against species like Aspergillus niger, Pencillium notatum, Aspergillus fumigates, and Candida albicans. nih.govijpsonline.com

Thiophene derivatives incorporating a 4-methylpiperazinyl acetamide (B32628) structure were evaluated for antifungal properties, with some compounds showing good inhibitory action against Candida albicans and Aspergillus niger. ekb.eg

The table below summarizes the antimicrobial findings for selected pyrimidine-piperazine derivatives. nih.govijpsonline.com

| Compound | Bacterial Inhibition Zone (mm) at 40 µg/ml | Fungal Inhibition Zone (mm) at 40 µg/ml |

| S. aureus / B. subtilis / E. coli / S. paratyphi-A | A. niger / P. notatum / A. fumigatus / C. albicans | |

| 4a | 10 / 09 / 08 / 09 | 16 / 15 / 14 / 15 |

| 4b | 15 / 16 / 14 / 13 | 12 / 11 / 10 / 12 |

| 4d | 14 / 15 / 16 / 15 | 15 / 16 / 15 / 14 |

| 4e | 11 / 10 / 09 / 08 | 14 / 15 / 16 / 15 |

| 5a | 13 / 14 / 15 / 16 | 10 / 11 / 12 / 10 |

| 5b | 16 / 15 / 14 / 15 | 11 / 10 / 11 / 12 |

| 5c | 10 / 09 / 08 / 09 | 15 / 14 / 15 / 16 |

| 5e | 12 / 11 / 10 / 09 | 16 / 15 / 14 / 15 |

| Chloramphenicol (Std.) | 24 / 25 / 26 / 25 | - / - / - / - |

| Fluconazole (Std.) | - / - / - / - | 24 / 25 / 24 / 26 |

Data sourced from K S Thriveni et al., 2014. nih.govijpsonline.com

Derivatives of this compound have been integrated into novel molecular structures as part of the search for more effective anticancer agents. Research has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cell lines.

Modification of Natural Products: The piperazine moiety has been used to modify natural products with known anticancer properties. A derivative of berberine (B55584) featuring a 4-methylpiperazine substituent showed excellent anticancer activity against HeLa and CaSki cervical cancer cell lines, with a therapeutic index significantly better than the parent compound. nih.gov Similarly, methylpiperazine substituted derivatives exhibited higher antiproliferative potency against the HepG2 liver cancer cell line. nih.gov

Vinca Alkaloid Conjugates: Novel conjugates of the Vinca alkaloid vindoline (B23647) were synthesized with various N-substituted piperazines. nih.gov Derivatives containing [4-(trifluoromethyl)benzyl]piperazine and 1-bis(4-fluorophenyl)methyl piperazine demonstrated outstanding cytotoxic activity, with low micromolar growth inhibition (GI50) values against a majority of the 60 human tumor cell lines tested in the NCI60 panel. nih.gov

The table below presents the growth inhibitory data for selected vindoline-piperazine conjugates. nih.gov

| Compound | Linker Position | Piperazine Substituent | Most Effective Against (Cell Line) | GI₅₀ Value (µM) |

| 23 | 17 | [4-(trifluoromethyl)benzyl]piperazine | Breast Cancer (MDA-MB-468) | 1.00 |

| 25 | 17 | 1-bis(4-fluorophenyl)methyl piperazine | Non-Small Cell Lung Cancer (HOP-92) | 1.35 |

Data sourced from Borbála Mátravölgyi et al., 2022. nih.gov

Molecular Interactions with Biological Targets

The pharmacological effects of this compound derivatives are dictated by their specific interactions with biological macromolecules. The structure of the piperazine ring is key to these interactions.

The ability of a molecule to bind to a biological receptor is the first step in eliciting a pharmacological response. Derivatives of this compound have been shown to interact with several receptor types.

The two opposing nitrogen atoms within the six-membered piperazine ring provide a unique arrangement of hydrogen bond donors and acceptors. bohrium.com This feature often enhances target affinity and specificity. bohrium.com

The introduction of an acetyl group to one of the nitrogens, as in this compound, significantly influences these properties. The electron-withdrawing nature of the acetyl group reduces the basicity of the adjacent nitrogen. rsc.org Consequently, the pKa value of the tertiary amine nitrogen in this compound is lowered to 7.06. rsc.org This means that at a physiological pH of 7.5, the neutral, unprotonated form of the molecule is the most abundant species (73.4%). rsc.org This modulation of the molecule's protonation state is critical as it directly affects its ability to form hydrogen bonds within a biological target's active site.

Molecular docking studies provide computational evidence for these interactions. For example, a docking simulation of an N-methyl-piperazine chalcone derivative into the active site of the MAO-B enzyme revealed the formation of four hydrogen bonds and two π-π interactions, stabilizing the ligand within the binding pocket. mdpi.com Hydrogen bonds are fundamental to catalysis and molecular recognition, playing a crucial role in orienting substrate molecules and lowering the energy barriers of reactions. mdpi.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Conformation Analysis

Spectroscopy is indispensable for confirming the molecular identity and exploring the three-dimensional arrangement of 1-Acetyl-4-methylpiperazine.

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and FT-Raman, offers a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. longdom.org The absorption of infrared radiation causes these motions, resulting in a spectrum with distinct bands corresponding to specific functional groups. longdom.orgfrontiersin.org

Analysis of related N-substituted piperazine (B1678402) derivatives provides expected characteristic wavenumbers. researchgate.netresearchgate.net The most prominent feature in the IR spectrum is the strong absorption band for the tertiary amide C=O stretching vibration. Other key vibrations include C-H stretching of the methyl and piperazine ring methylene (B1212753) groups, and C-N stretching vibrations. researchgate.net FT-Raman spectroscopy provides complementary information, particularly for non-polar bonds. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| Asymmetric C-H Stretch | -CH₃, -CH₂ | ~2950-3000 | IR, Raman |

| Symmetric C-H Stretch | -CH₃, -CH₂ | ~2850-2940 | IR, Raman |

| Amide I (C=O Stretch) | -C(O)N< | ~1630-1680 | IR |

| C-N Stretch | Piperazine Ring, Acetyl Group | ~1200-1400 | IR |

| N-H Wagging (if primary/secondary amine impurity) | -NH | ~760 | IR |

Data inferred from studies on related piperazine compounds. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules. researchgate.netdntb.gov.ua Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the N-methyl group, the N-acetyl group, and the two sets of non-equivalent methylene protons on the piperazine ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the acetyl group and the electron-donating effect of the methyl group.

The ¹³C NMR spectrum provides complementary data, showing separate resonances for the methyl carbons, the piperazine ring carbons, and the carbonyl carbon of the acetyl group. researchgate.net The position of the carbonyl carbon signal is particularly characteristic.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|---|

| CH₃ (Acetyl) | On C=O | ~2.1 | ~21.5 |

| CH₃ (Methyl) | On N4 | ~2.3 | ~46.0 |

| CH₂ | Piperazine Ring (adjacent to N-CH₃) | ~2.4 | ~54.5 |

| CH₂ | Piperazine Ring (adjacent to N-Ac) | ~3.5 | ~45.0 |

| C=O | Carbonyl | N/A | ~169.0 |

Values are estimates based on data from analogous structures like N-acetylpiperazine and N-methylpiperazine. spectrabase.comchemicalbook.com

Mass spectrometry (MS) techniques are vital for determining the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. bioanalysis-zone.com For this compound (C₇H₁₄N₂O), the exact mass can be calculated and compared to the measured value for unambiguous identification. bioanalysis-zone.comvulcanchem.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of LC with the detection capabilities of tandem MS. eag.com This is particularly useful for quantifying trace levels of the compound and its impurities. nih.govmdpi.com In MS/MS, the molecular ion is selected and fragmented, producing a characteristic pattern of daughter ions that is highly specific to the molecule's structure. eag.com Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and loss of substituents. researchgate.net

Chromatographic Methods for Purity and Impurity Profiling in Research

Chromatographic techniques are essential for separating this compound from impurities that may arise during synthesis or degradation. ijpsr.com

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally unstable compounds like this compound. ijpsjournal.comijpsjournal.com Reversed-phase HPLC is commonly employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase. vulcanchem.com

Method development involves optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients), pH, and column temperature to achieve effective separation of the main compound from any related impurities. jocpr.comprotocols.io Detection is often performed using a UV detector, although coupling with a mass spectrometer (LC-MS) provides greater sensitivity and specificity for impurity identification. ijpsjournal.comresearchgate.net HPLC methods have been validated for analyzing related piperazine compounds and their impurities in various pharmaceutical products. researchgate.netijnrd.org

Table 3: Typical HPLC Parameters for Piperazine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer |

| Detector | UV or Mass Spectrometry (MS) |

| Flow Rate | ~1.0 mL/min |

| Injection Volume | 5-20 µL |

Conditions are generalized from methods for related analytes. jocpr.com

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. gassnova.no this compound and related piperazine derivatives are sufficiently volatile to be analyzed by GC, often using a flame ionization detector (FID) or a mass spectrometer (MS) for detection. researchgate.netresearchgate.net

The choice of a suitable capillary column, typically with a polar stationary phase, is crucial for resolving closely related piperazine impurities. researchgate.netgcms.cz The method involves optimizing the oven temperature program to ensure good separation within a reasonable analysis time. GC is frequently used for determining the purity of starting materials and for detecting trace levels of volatile impurities, such as unreacted 1-methylpiperazine (B117243). researchgate.netgoogle.comapicalscientific.com

Table 4: Typical GC Parameters for Piperazine Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., DB-17, 30 m x 0.53 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250°C |

| Detector Temperature | ~260°C (FID) |

| Oven Program | Temperature gradient (e.g., 150°C to 260°C) |

Conditions are generalized from methods for related analytes. researchgate.net

X-ray Diffraction and Crystallography for Solid-State Structure Analysis

While specific crystallographic data for this compound is not extensively available in the reviewed literature, the solid-state structure of related compounds containing the 4-methylpiperazine moiety has been successfully elucidated using these techniques. Such studies offer valuable insights into the conformational preferences and intermolecular interactions of the piperazine ring system.

A notable example is the crystallographic analysis of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. researchgate.net The study of this compound reveals the typical chair conformation of the piperazine ring and provides precise measurements of its geometry in the solid state. researchgate.net This information is instrumental for researchers in fields such as medicinal chemistry and materials science, where the solid-state conformation can significantly influence a molecule's biological activity or physical properties.

The detailed structural parameters obtained from X-ray crystallography are presented in a standardized format, including the crystal system, space group, and unit cell dimensions. Below is an example of a crystallographic data table for the aforementioned related compound, illustrating the type of information that would be obtained for this compound should a single crystal be successfully analyzed.

Table 1: Crystallographic Data for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₈N₂O₃ |

| Molecular Weight | 274.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3519 (6) |

| b (Å) | 9.4005 (4) |

| c (Å) | 9.9702 (4) |

| β (°) | 106.954 (1) |

| Volume (ų) | 1376.32 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | Mo Kα |

| Wavelength (Å) | 0.71075 |

This interactive table provides a summary of the crystallographic data obtained from the X-ray diffraction analysis of a related compound containing the 4-methylpiperazine moiety.

The data presented in such a table provides a comprehensive overview of the crystal's lattice structure. The unit cell parameters (a, b, c, α, β, γ) define the dimensions and angles of the smallest repeating unit of the crystal, while the space group describes the symmetry elements present. This detailed structural information is fundamental for understanding the packing of molecules in the solid state and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal's architecture.

Computational and Theoretical Chemistry Studies

Quantum Chemical Computations

Quantum chemical computations are foundational to modern chemical research, offering insights into molecular properties at the electronic level. These calculations are typically performed using specialized software like Gaussian, employing various theoretical models to approximate solutions to the Schrödinger equation. muni.cz

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. acs.org It is favored for its balance of accuracy and computational cost, making it suitable for medium-sized molecules. acs.org Calculations are commonly performed using hybrid functionals, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311++G(d,p) to ensure reliable predictions of molecular geometry and properties. muni.czacs.org

For derivatives of piperazine (B1678402), DFT is employed to optimize the molecular geometry, confirming that the piperazine ring typically adopts a stable chair conformation. muni.cz These calculations provide the foundational optimized structure necessary for subsequent analyses, such as vibrational frequencies, electronic properties, and reactivity predictions. zlb.de Studies on analogous acetylated compounds, such as 1-acetyl-4-piperidinecarboxylic acid, have utilized DFT to obtain the optimized molecular structure as a precursor to further computational analysis in both gaseous and solvent phases. zlb.de

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. sciensage.info The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. sciensage.info A smaller energy gap suggests higher reactivity and a greater ease of electron transfer. sciensage.info

In computational studies of related heterocyclic compounds, the HOMO-LUMO gap is calculated to understand charge transfer possibilities within the molecule. muni.czresearchgate.net For instance, DFT calculations on an acetylated Schiff base derivative yielded a HOMO-LUMO energy gap of 3.4 eV, indicating its chemical stability. worldscientific.com The distribution of HOMO and LUMO orbitals across the molecule helps to identify the specific sites involved in electron donation and acceptance. chalcogen.ro

Table 1: Illustrative Frontier Molecular Orbital Energies and Properties for Related Compounds This table presents data from related compounds to illustrate the typical output of FMO analysis, as specific values for 1-Acetyl-4-methylpiperazine are not detailed in the provided sources.

| Compound/System | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 1-acetly-3-cyclopropyl-4-(4-nitrofuran-1-yl)methyleneamino-4,5-dihydro-1H-1,2,4-triazol-5-one | - | - | 3.4 | worldscientific.com |

| Eclipsed Acetyl Ferrocene | - | - | 4.62 | sciensage.info |

| Quercetin on Graphene | -3.7552 | 2.5897 | 6.3449 | chalcogen.ro |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure of a molecule, including lone pairs, bonds, and intramolecular charge transfer (ICT) interactions. uni-muenchen.dematerialsciencejournal.org It transforms the calculated wave function into localized orbitals to study hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. materialsciencejournal.org The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory and indicates the intensity of charge delocalization. materialsciencejournal.org

NBO analysis on similar molecules, such as 1-Amino-4-methylpiperazine (B1216902), has been used to study electronic exchange interactions and charge delocalization. researchgate.net In various organic molecules, significant stabilization energies are often observed for interactions involving the donation of electron density from lone pairs (LP) of heteroatoms like oxygen or nitrogen into the antibonding orbitals (σ* or π) of adjacent bonds. materialsciencejournal.org These interactions weaken the donor bond, stabilize the molecule, and are crucial for understanding its electronic structure. materialsciencejournal.org For example, interactions like n(O) → σ(C–N) can result in stabilization energies upwards of 26 kcal/mol. materialsciencejournal.org

Table 2: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Studies on Related Molecules This table provides examples of NBO analysis results from related compounds to demonstrate the type of data generated. Specific interactions for this compound are not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Reference Compound | Reference |

|---|---|---|---|---|---|

| n2(O25) | σ*(N22-C23) | 26.06 | Lone Pair -> Antibonding Sigma | Salicylanilide Derivative | materialsciencejournal.org |

| n1(N13) | π*(C11–O12) | 39.49 | Lone Pair -> Antibonding Pi | Salicylanilide Derivative | materialsciencejournal.org |

| n2(O31) | π*(O25-C26) | 40.21 | Lone Pair -> Antibonding Pi | Salicylanilide Derivative | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactivity of a molecule. muni.cz It projects the electrostatic potential onto the electron density surface, using a color-coded scheme to identify regions of varying charge. researchgate.net Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, which are electron-poor and prone to nucleophilic attack. muni.czresearchgate.net

This analysis is instrumental in predicting sites for intermolecular interactions, including hydrogen bonding and biological recognition. muni.cz For piperazine derivatives, MEP studies have shown that negative potential regions are generally localized over electronegative atoms like oxygen and nitrogen, highlighting them as probable sites for interaction. researchgate.netresearchgate.net In the case of 1-Amino-4-methylpiperazine, MEP analysis was used to identify the sites of chemical reactivity on the molecule. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. zlb.de These methods are fundamental in drug discovery and medicinal chemistry for predicting binding modes and affinities.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. zlb.de The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity, typically reported in kcal/mol. biomedpharmajournal.org

While specific docking studies for this compound were not found, research on a closely related compound, 4-(4-acetylpiperazin-1-yl)phenyl picolinate (B1231196) (P7), provides significant insight. biomedpharmajournal.org This compound, which contains the 1-acetylpiperazine (B87704) moiety, was docked into the active site of the α-amylase enzyme (PDB ID: 1HNY). The study revealed strong binding interactions, suggesting the potential for this chemical scaffold to interact with biological targets. biomedpharmajournal.org The docking results for P7 showed a favorable binding energy, comparable to or better than standard reference drugs, and identified key hydrogen bond interactions with amino acid residues in the protein's active site. biomedpharmajournal.org

Table 3: Illustrative Molecular Docking Results for a Compound Containing the 1-Acetylpiperazine Moiety This table presents docking data for a structurally similar compound to illustrate the prediction of ligand-protein interactions.

| Ligand | Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (H-Bonds) | Reference |

|---|---|---|---|---|---|

| 4-(4-acetylpiperazin-1-yl)phenyl picolinate (P7) | α-amylase | 1HNY | -8.37 | ASP 300, GLU 233, ASP 197 | biomedpharmajournal.org |

Binding Energy Calculations

Computational methods are pivotal in estimating the binding affinity between a ligand and a protein or other molecular targets. One such advanced semi-empirical quantum chemistry method is GFN2-xTB, which is designed for rapid and accurate calculations of non-covalent interaction energies, making it suitable for large-scale protein-ligand binding studies. nih.gov

While specific binding energy calculations for this compound with a defined biological target are not extensively documented, studies on larger, structurally related molecules provide valuable insights. For instance, a de novo designed molecule containing the 1-(4-methylpiperazin-1-yl)propan-1-one moiety, 3-(1-((5-acetylthiophen-2-yl)methyl)piperidin-4-yl)-1-(4-methylpiperazin-1-yl)propan-1-one , was evaluated for its binding affinity with acetylcholinesterase (AChE). nih.gov The Gibbs free energy of binding (ΔGbind) for this compound was calculated using the GFN2-xTB method. nih.gov

The calculated binding free energy for this complex molecule was found to be -19.2 kcal mol⁻¹ . nih.gov This value indicates a strong theoretical binding affinity to the AChE target. Such computational approaches allow for the screening and ranking of potential drug candidates by estimating their binding free energies before undertaking chemical synthesis and biological testing. nih.govrsc.org

| Compound | Target | Method | Calculated Binding Free Energy (ΔGbind) |

|---|---|---|---|

| 3-(1-((5-acetylthiophen-2-yl)methyl)piperidin-4-yl)-1-(4-methylpiperazin-1-yl)propan-1-one | Acetylcholinesterase (AChE) | GFN2-xTB | -19.2 kcal mol⁻¹ nih.gov |

Prediction and Analysis of Protonation States (pKa)

The acid dissociation constant (pKa) is a fundamental physicochemical property that dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.

For this compound, the presence of two nitrogen atoms within the piperazine ring suggests the potential for protonation. However, the substituents on these nitrogens significantly modulate their basicity. The acetyl group at the N1 position acts as an electron-withdrawing group, which substantially reduces the basicity of the adjacent nitrogen. nih.govrsc.org Consequently, only a single pKa value is measured, corresponding to the protonation of the more basic tertiary amine nitrogen at the N4 position, which bears a methyl group. nih.govrsc.org

Experimental studies have determined the pKa value of this compound to be 7.06 . nih.govrsc.orgresearchgate.net This value is considerably lower than that of unsubstituted piperazine or its simple alkylated derivatives, illustrating the strong influence of the acetyl group. For comparison, the methylation of one or both nitrogen atoms in piperazine (to form 1-methylpiperazine (B117243) and 1,4-dimethylpiperazine, respectively) reduces the pKa, but to a lesser extent than acetylation. nih.govresearchgate.net

The pKa of 7.06 has significant implications for the compound's protonation state at physiological pH (typically ~7.4). At this pH, this compound exists predominantly in its neutral, unprotonated form. nih.govresearchgate.net It has been calculated that at a pH of 7.5, the neutral species accounts for approximately 73.4% of the total population, with the protonated form making up the remainder. nih.govrsc.orgresearchgate.net This contrasts with more basic piperazine derivatives, which are largely protonated at the same pH. nih.gov

| Compound | Measured pKa | Notes |

|---|---|---|

| This compound | 7.06 nih.govrsc.orgresearchgate.net | Electron-withdrawing acetyl group lowers basicity. Primarily neutral at pH 7.5 (73.4%). nih.govresearchgate.net |

| 1-Methylpiperazine | ~9.3 researchgate.net | More basic than the acetylated derivative. |

| 1,4-Dimethylpiperazine | ~8.2 researchgate.net / 8.31 europa.eu | Methylation on both nitrogens further modifies basicity. |

| Piperazine | pKa1: ~9.7, pKa2: ~5.4 researchgate.net | Unsubstituted parent compound with two protonation sites. |

Applications in Medicinal Chemistry and Drug Development Research

Role as a Privileged Structure in Drug Design

The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged structure" in drug discovery. nih.govbohrium.com This designation is given to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity, making them valuable starting points for developing new drugs. nih.gov The piperazine scaffold is a key component in numerous approved drugs, including the blockbuster anticancer agent Imatinib and the erectile dysfunction medication Sildenafil. bohrium.com

The utility of the piperazine core stems from its unique physicochemical properties. The two nitrogen atoms provide a combination of structural rigidity, hydrogen bond acceptors, and a large polar surface area. bohrium.com These features often lead to improved aqueous solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, while also enhancing affinity and specificity for biological targets. nih.govbohrium.com The 1-acetyl-4-methylpiperazine moiety specifically functionalizes this privileged scaffold. The methyl group at the N4 position and the acetyl group at the N1 position allow for fine-tuning of these properties. For instance, the acetyl group can enhance metabolic stability by protecting the nitrogen from oxidative dealkylation, a common metabolic pathway for piperazine-containing compounds.

Integration into Proteolysis Targeting Chimeras (PROTACs)

Proteolysis targeting chimeras (PROTACs) are an innovative class of therapeutic compounds designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. semanticscholar.org These bifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. semanticscholar.org The piperazine ring has been widely incorporated into PROTAC linkers to enhance properties like rigidity and solubility. semanticscholar.org

Linker Design and Physicochemical Modulation in PROTACs

The linker is a critical component of a PROTAC, as its length, composition, and flexibility determine the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and ultimately, the degradation efficiency. semanticscholar.org The this compound moiety serves as a valuable building block for these linkers, primarily due to its ability to modulate the physicochemical properties of the entire PROTAC molecule.

A key parameter influenced by this moiety is the acid dissociation constant (pKa), which affects the protonation state of the piperazine ring at physiological pH. Acetylation of one nitrogen atom with an electron-withdrawing acetyl group significantly reduces the basicity of the piperazine ring. semanticscholar.orgresearchgate.net As a reference, a study measured the pKa of this compound to be 7.06. semanticscholar.orgresearchgate.net At a physiological pH of 7.5, this results in the neutral form being the most abundant species (73.4%). semanticscholar.orgresearchgate.net This modulation of pKa is a crucial strategy for medicinal chemists to control the solubility and membrane permeability of large PROTAC molecules, which often fall outside the typical parameters for oral bioavailability. researchgate.net

Table 1: Physicochemical Properties of Piperazine Derivatives

| Compound | pKa | % Protonated at pH 7.5 | Key Feature | Reference |

|---|---|---|---|---|

| Piperazine | 9.73 / 5.56 | ~98.5% (most basic center) | Unsubstituted core | researchgate.net |

| 1,4-Dimethylpiperazine | 8.0 | ~78% | Di-alkylation reduces basicity | researchgate.net |

This table is generated based on data presented in the referenced studies.

Design and Synthesis of Novel Therapeutic Candidates

The this compound scaffold and its parent structure, N-methylpiperazine, are extensively used as building blocks in the synthesis of novel therapeutic candidates across various disease areas. The synthetic versatility of the piperazine ring allows for the introduction of diverse substituents to optimize pharmacological activity.

For example, researchers have synthesized novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine as potential antidepressant and antianxiety agents. researchgate.net In this work, N-methyl piperazine was used in a Mannich reaction to produce the final compounds. researchgate.net Similarly, N-methyl-piperazine chalcones have been synthesized and identified as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes targeted in neurodegenerative diseases. researchgate.net The synthesis typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and a ketone precursor containing the N-methylpiperazine moiety. researchgate.net

The synthesis of this compound itself or related 1-acylpiperazines can be achieved through the chemoselective acylation of piperazine. This often requires protecting one of the nitrogen atoms to prevent di-substitution. A simplified protocol involves using piperazine-1-ium cation, formed in an acidic medium like acetic acid, which reacts with an acylating agent to yield the desired 1-monosubstituted product. muni.cz

Strategies for Enhancing Bioavailability and Target Specificity

Enhancing the bioavailability and target specificity of drug candidates is a central goal of medicinal chemistry. The this compound moiety offers several handles for achieving this.

As discussed, the acetyl group improves metabolic stability and modulates the pKa, which are direct strategies for enhancing oral bioavailability. semanticscholar.orgresearchgate.net The ability to fine-tune the pKa allows for a balance between aqueous solubility (favoring the protonated form) and membrane permeability (favoring the neutral form), which is crucial for a drug to be absorbed from the gastrointestinal tract and reach its target. nih.govsolubilityofthings.com

Target specificity is often achieved through systematic structure-activity relationship (SAR) studies. By synthesizing a series of analogs with different substituents on the piperazine ring or on the groups attached to it, chemists can identify the structural features that confer selectivity for a particular biological target. For instance, in the development of inhibitors for the enzyme PARK7, researchers found that substituting a morpholine (B109124) moiety with a 4-azidoacetyl piperazine allowed for the creation of selective probes. acs.org In another example, derivatives of 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline have been investigated as inhibitors of monoamine oxidase (MAO) isoenzymes, with the chloroaniline and acetylpiperazine components playing key roles in the interaction with the target enzyme.

Preclinical Research and Mechanistic Probes

Beyond its role as a structural component of potential drugs, this compound has been used directly in preclinical research as a mechanistic probe to investigate biological pathways. A notable study investigated this compound hydrochloride (AMP HCl) as a novel nicotinic acetylcholine (B1216132) receptor (nAChR) agonist. nih.gov

In these preclinical studies, AMP HCl was shown to reduce locomotor activity in rats, an effect that was blocked by the nicotinic antagonist mecamylamine, confirming its action through nicotinic receptors. nih.gov The compound also potently inhibited the binding of known nicotinic ligands to receptors in rat brain and skeletal muscle membranes. nih.gov The research concluded that the pharmacodynamic action of this compound differs from that of nicotine (B1678760), making it a useful tool to extend the range of agonists available for probing central nicotinic mechanisms. nih.gov

Furthermore, derivatives of this scaffold are used to create probes for studying other biological processes. For example, piperazine derivatives can be utilized in biochemical assays to modulate enzyme or receptor activity and elucidate their functions. The ability to attach various functional groups to the piperazine ring makes it a versatile platform for designing probes for a wide range of biological targets.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| 1,4-Dimethylpiperazine |

| 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine |

| 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline |

| 4-azidoacetyl piperazine |

| Imatinib |

| Mecamylamine |

| N-methylpiperazine |

| Nicotine |

| Piperazine |

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 1-Acetyl-4-methylpiperazine, and how can its purity be validated?

- Synthetic Routes : Common methods include nucleophilic substitution (e.g., alkylation of piperazine derivatives) and acetylation reactions. For example, acetylation of 4-methylpiperazine using acetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine) yields the target compound .

- Purity Validation : Techniques like HPLC, GC-MS, and NMR spectroscopy are critical. Proton NMR can confirm the acetyl group's presence (δ ~2.1 ppm for the methyl group in the acetyl moiety), while elemental analysis ensures stoichiometric integrity .

Q. How does the acetyl group influence the physicochemical properties of this compound?

- The acetyl group reduces basicity by withdrawing electron density, lowering the pKa of the remaining secondary amine. For this compound, the measured pKa is ~7.06, compared to ~9.5 for unmodified piperazine. This shift increases the neutral species' abundance (~73% at pH 7.5), critical for passive membrane permeability in drug design .

- Solubility and stability are also modulated; acetylation enhances metabolic stability by preventing N-dealkylation reactions .

Q. What spectroscopic techniques are used to characterize this compound?

- FT-IR : Confirms acetyl C=O stretching (~1650–1700 cm⁻¹).

- NMR : ¹H NMR identifies methyl groups (δ ~2.1 ppm for acetyl-CH₃; δ ~2.3 ppm for piperazine-CH₃). ¹³C NMR resolves carbonyl carbons (~170 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (MW 158.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the protonation state of this compound impact its utility in PROTAC design?

- The single protonatable nitrogen (pKa ~7.06) ensures partial ionization at physiological pH, balancing solubility and membrane permeability. This property is exploited in PROTAC linkers to optimize cellular uptake and target engagement. Neutral species dominate (~73% at pH 7.5), enhancing passive diffusion, while the protonated fraction aids aqueous solubility .

- Experimental Validation : Use potentiometric titration to measure pKa and computational tools (e.g., MarvinSketch) to predict ionization states. Compare with analogs like 1,4-dimethylpiperazine (pKa ~8.06) to assess structure-property relationships .

Q. What strategies resolve contradictions in reported biological activities of piperazine derivatives like this compound?